2-Benzoxazolinone, 3-acetyl-5-chloro-
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Overview
Description
2-Benzoxazolinone, 3-acetyl-5-chloro- is a derivative of benzoxazolinone, a compound known for its diverse biological activities. . The presence of the acetyl and chloro groups enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 3-acetyl-5-chloro- typically involves the reaction of 2-aminophenol with carbonic acid derivatives such as phosgene, carbonates, carbamates, or carbon dioxide . One common method is the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as the chlorinating agent . This method is favored for its efficiency and the high yield of the desired product.
Industrial Production Methods
In industrial settings, the continuous-flow Hofmann rearrangement is employed to produce 2-Benzoxazolinone derivatives. This method allows for the preparation of large quantities of the compound in a controlled and efficient manner . The use of trichloroisocyanuric acid in this process ensures a stable and atom-economic chlorination reaction.
Chemical Reactions Analysis
Types of Reactions
2-Benzoxazolinone, 3-acetyl-5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Halogenation and other substitution reactions are common, where the chloro group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include trichloroisocyanuric acid for chlorination, sodium hypochlorite for oxidation, and various reducing agents for reduction reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other biologically active compounds.
Medicine: Its potential as an anti-HIV-1 agent makes it a candidate for further drug development.
Industry: The compound’s chemical properties make it useful in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzoxazolinone, 3-acetyl-5-chloro- involves the inhibition of specific enzymes or pathways. For instance, its anti-HIV-1 activity is attributed to its ability to chelate magnesium ions in the active site of the virus’s integrase enzyme, thereby inhibiting the integration of viral DNA into the host genome . This mechanism is crucial for its effectiveness as an anti-HIV-1 agent.
Comparison with Similar Compounds
Similar Compounds
Chlorzoxazone: A muscle relaxant with a similar benzoxazolinone structure but different functional groups.
5-Chloro-2-benzoxazolinone: Another derivative with similar chemical properties but different biological activities.
Uniqueness
2-Benzoxazolinone, 3-acetyl-5-chloro- stands out due to its unique combination of acetyl and chloro groups, which enhance its chemical reactivity and biological activity. Its potential as an anti-HIV-1 agent further distinguishes it from other benzoxazolinone derivatives .
Properties
CAS No. |
24963-29-9 |
---|---|
Molecular Formula |
C9H6ClNO3 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
3-acetyl-5-chloro-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H6ClNO3/c1-5(12)11-7-4-6(10)2-3-8(7)14-9(11)13/h2-4H,1H3 |
InChI Key |
LOYFUELOTCGIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O |
Origin of Product |
United States |
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